molecular formula C24H51N B1580751 n,n-dimethyldocosan-1-amine CAS No. 21542-96-1

n,n-dimethyldocosan-1-amine

Cat. No.: B1580751
CAS No.: 21542-96-1
M. Wt: 353.7 g/mol
InChI Key: ICZKASVWFUJTEI-UHFFFAOYSA-N
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Description

Historical Context and Early Characterization in Amines Research

The study of amines dates back to the 19th century, with early research focusing on the isolation and characterization of simpler, short-chain amines. The synthesis and investigation of long-chain aliphatic amines, such as N,N-dimethyldocosan-1-amine, became more prevalent with the advancement of organic synthesis techniques in the 20th century. Early methods for the preparation of long-chain tertiary amines often involved the reaction of a long-chain alkyl halide with a secondary amine or the reductive amination of aldehydes and ketones. youtube.com

Initial characterization of these compounds relied on classical analytical methods, including elemental analysis and boiling point determination. The advent of spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, revolutionized the structural elucidation of these molecules, allowing for unambiguous confirmation of their atomic arrangement. For analogous long-chain amines, techniques like gas chromatography have also been employed for analysis. nist.gov

Nomenclature and Structural Elucidation of this compound

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is this compound. nih.gov This name precisely describes the molecule's structure: a docosane (22-carbon) chain where the nitrogen atom of an amine group is located at the first carbon (position 1) and is further substituted with two methyl groups.

The structural formula of this compound is CH₃(CH₂)₂₁N(CH₃)₂. The key structural features are the long, unbranched docosyl alkyl chain and the tertiary amino group at one end. This amphiphilic nature is fundamental to its chemical behavior and applications.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC NameThis compound nih.gov
Common SynonymDimethyl Behenamine nih.gov
Molecular FormulaC₂₄H₅₁N
CAS Number21542-96-1

Classification within Tertiary Amines and Long-Chain Aliphatic Compounds

This compound is classified as a tertiary amine because the nitrogen atom is bonded to three carbon atoms—two methyl groups and one docosyl group. libretexts.org Within the broader classification of organic compounds, it is an aliphatic amine due to the absence of an aromatic ring directly attached to the nitrogen atom. geeksforgeeks.org The presence of the 22-carbon chain firmly places it in the category of long-chain aliphatic compounds, often referred to as fatty amines. google.com

The properties of tertiary amines are distinct from primary and secondary amines. For instance, the absence of a hydrogen atom on the nitrogen atom in tertiary amines means they cannot act as hydrogen bond donors, which influences their boiling points and solubility characteristics compared to their primary and secondary counterparts. geeksforgeeks.orgscience-revision.co.uk

Significance of this compound in Advanced Chemical Sciences

The significance of this compound in advanced chemical sciences stems from its role as a versatile intermediate and its inherent surfactant properties. Long-chain tertiary amines are crucial precursors in the synthesis of a variety of valuable downstream products. google.com

One of the primary applications is in the production of quaternary ammonium (B1175870) compounds, also known as "quats." These are synthesized by the alkylation of the tertiary amine. Quaternary ammonium salts derived from long-chain amines are widely used as cationic surfactants, phase transfer catalysts, and antimicrobial agents. google.com

Furthermore, this compound can be oxidized to form this compound N-oxide. Amine oxides are a class of non-ionic surfactants that find extensive use as foam stabilizers, detergents, and emulsifiers in various industrial and consumer products. specialchem.com

The long hydrophobic chain coupled with the polar amine head also makes this class of compounds interesting for applications in materials science, such as in the formation of self-assembled monolayers and as components in drug delivery systems. whamine.com The ability of the amine group to be protonated allows for pH-responsive behavior, a desirable characteristic in smart materials.

Table 2: Key Properties and Applications of Long-Chain Tertiary Amines (Inferred for this compound)

PropertyDescriptionRelevance to Advanced Chemical Sciences
Amphiphilicity Possesses both a hydrophilic head (dimethylamino group) and a long hydrophobic tail (docosyl chain).Forms micelles and vesicles, enabling its use as a surfactant, emulsifier, and in drug delivery systems. whamine.com
Basicity The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base.Can be used as a catalyst in organic reactions and can be protonated to form cationic species.
Reactivity The tertiary amine nitrogen is a nucleophilic center.Serves as a key intermediate in the synthesis of quaternary ammonium salts and amine oxides. google.com

Properties

IUPAC Name

N,N-dimethyldocosan-1-amine
Source PubChem
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InChI

InChI=1S/C24H51N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)3/h4-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZKASVWFUJTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074588
Record name 1-Docosanamine, N,N-dimethyl-
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid
Record name 1-Docosanamine, N,N-dimethyl-
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CAS No.

21542-96-1
Record name Dimethylbehenylamine
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Record name Dimethyl behenamine
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Record name 1-Docosanamine, N,N-dimethyl-
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Record name 1-Docosanamine, N,N-dimethyl-
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Record name N,N-dimethyldocosylamine
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Record name DIMETHYL BEHENAMINE
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Synthetic Methodologies for N,n Dimethyldocosan 1 Amine and Its Derivatives

Direct Alkylation Approaches in N,N-Dimethyldocosan-1-amine Synthesis

Direct alkylation methods provide an efficient route to this compound by forming the carbon-nitrogen bonds directly on the amine nitrogen. These strategies include reductive amination and catalytic N-methylation.

Reductive amination is a cornerstone method for synthesizing amines, including this compound. This process involves the reaction of an aldehyde, specifically docosanal, with dimethylamine in the presence of a reducing agent. The reaction proceeds through an enamine intermediate, which is subsequently reduced to the final tertiary amine. google.com

The choice of catalyst and reducing agent is critical for the efficiency and selectivity of the reaction. Hydrogen gas is a common reducing agent, used in conjunction with a hydrogenation catalyst under pressure and at elevated temperatures, typically between 50 to 150°C. google.com Various catalysts, including those based on nickel, cobalt, copper, rhodium, palladium, and platinum, have been employed for this transformation. google.com Borohydride exchange resin (BER) has also been utilized as a convenient and effective reducing agent for the reductive amination of aldehydes with dimethylamine. koreascience.kr This method is valued for its operational simplicity and the wide availability of precursors. nih.gov

Table 1: Catalytic Systems for Reductive Amination of Long-Chain Aldehydes

Catalyst System Reducing Agent Typical Conditions Key Features
Nickel-based (e.g., Raney Ni) Hydrogen (H₂) 70-130°C, 1-20 MPa Widely used industrially; cost-effective. google.com
Rhodium Complexes Hydrosilanes Mild conditions High activity for hydrosilylation of imine intermediates. researchgate.net
Cobalt Nanoparticles Hydrogen (H₂) Industrially viable Broadly effective for synthesizing primary, secondary, and tertiary amines. hnu.edu.cn
Borohydride Exchange Resin (BER) Self-reducing Room temperature, Ethanol Simple procedure, avoids toxic cyanoborohydride reagents. koreascience.kr

Another direct approach is the N-methylation of a pre-existing primary or secondary amine, such as docosan-1-amine. This involves the introduction of methyl groups onto the nitrogen atom using a methylating agent and a catalytic system. These catalytic systems can be either homogeneous or heterogeneous.

Homogeneous catalysis for the synthesis of tertiary fatty amines often involves soluble transition-metal complexes, particularly those based on ruthenium. researchgate.net These catalysts are known for high selectivity and activity under relatively mild conditions. acs.org A notable advancement is the amination of long-chain fatty alcohols with dimethylamine in water, using a water-soluble ruthenium catalyst. acs.org This system can achieve conversions and selectivities exceeding 99%. acs.org The use of methanol as a C1 source for N-methylation, catalyzed by ruthenium complexes, represents a "borrowing hydrogen" methodology, which is atom-economical and produces water as the only byproduct. nih.gov

Heterogeneous catalysts are widely favored in industrial settings due to their ease of separation from the reaction product and potential for reusability. acs.org These systems are effective for both reductive amination and N-alkylation reactions. magtech.com.cnepa.gov

Supported metal nanoparticles are particularly prominent. For instance, carbon-supported ruthenium nanoparticles (Ru/C) have been shown to be highly efficient for the N-dimethylation of various amines using formaldehyde as the carbon source under mild conditions. acs.orgnih.gov Other systems include nickel nanoparticles loaded on supports like alumina (Ni/θ-Al₂O₃), which can catalyze the N-alkylation of amines with alcohols without additional additives. researchgate.net Platinum on carbon (Pt/C) is another versatile heterogeneous catalyst for N-methylation using methanol, proceeding through a hydrogen-borrowing mechanism. shokubai.org Non-noble metal catalysts, such as those based on nickel, have also been developed for the selective mono-N-methylation of amines with methanol. rsc.org

Table 2: Comparison of Heterogeneous Catalysts in N-Alkylation of Fatty Amines

Catalyst Support Methylating/Alkylating Agent Key Advantages
Ruthenium (Ru) NPs Carbon (C) Formaldehyde, Functional Aldehydes High efficiency, operational simplicity, good functional group compatibility. acs.orgnih.gov
Platinum (Pt) Carbon (C) Methanol Versatile, promotes selective N,N-dimethylation for aliphatic amines, reusable. shokubai.org
Nickel (Ni) NPs Alumina (θ-Al₂O₃) Alcohols Reusable, additive-free conditions. researchgate.net
Cobalt (Co) NPs Graphitic Shell Ammonia, Amines, H₂ Stable, reusable, broad substrate scope for reductive amination. hnu.edu.cn

N-Methylation and N-Functionalization Strategies utilizing Catalytic Systems

Indirect Synthesis Pathways and Precursor Chemistry

Indirect methods involve the transformation of functional groups in precursor molecules, such as fatty alcohols or fatty acids, to create the desired amine.

Long-chain fatty alcohols and acids, which are often derived from natural fats and oils, are common feedstocks for the production of fatty amines. wikipedia.orggoogle.com

From Fatty Alcohols: The direct amination of fatty alcohols like docosanol provides a green and effective route to N-alkyl amines, with water as the sole byproduct. magtech.com.cnepa.gov This reaction can be carried out by reacting the alcohol with dimethylamine at elevated temperatures (160°C - 230°C) over catalysts such as copper chromite. google.com More recently, highly efficient homogeneous ruthenium catalysts have been developed that facilitate this conversion in aqueous media with exceptional selectivity. researchgate.netacs.org This method is a one-step process that is highly atom-efficient. google.com

From Fatty Acids: The synthesis from fatty acids, such as docosanoic acid, typically follows what is known as the "Nitrile Process". wikipedia.org This multi-step route involves:

Reacting the fatty acid with ammonia at high temperatures (>250 °C) over a metal oxide catalyst (e.g., alumina) to produce the fatty nitrile (docosanenitrile). wikipedia.org

The resulting nitrile is then catalytically hydrogenated. While hydrogenation in the presence of excess ammonia yields primary amines, conducting the reaction in the absence of ammonia can produce secondary and tertiary amines. wikipedia.org A more direct route to the dimethyl derivative involves reacting the fatty nitrile with dimethylamine. google.com

Table 3: Precursor Conversion Pathways to Tertiary Fatty Amines

Precursor Intermediate Reagents Catalyst
Docosanol (Fatty Alcohol) N/A (Direct Amination) Dimethylamine, H₂ Copper Chromite or Ru-based complexes acs.orggoogle.com
Docosanoic Acid (Fatty Acid) Docosanenitrile Ammonia, then H₂ and Dimethylamine Alumina (step 1), Ni/Co/Cu (step 2) wikipedia.orggoogle.com

Modification of Existing Amine Structures to Yield this compound Analogs

The synthesis of this compound can be efficiently achieved by the N-methylation of the corresponding primary amine, docosan-1-amine. This transformation involves the introduction of two methyl groups onto the nitrogen atom of the primary amine precursor.

One of the most established methods for this conversion is the Eschweiler-Clarke reaction . This one-pot reaction involves treating a primary or secondary amine with excess formaldehyde and formic acid. jk-sci.com The reaction proceeds via reductive amination, where formaldehyde first reacts with the amine to form an iminium ion intermediate. nrochemistry.comyoutube.com Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine, with the irreversible loss of carbon dioxide gas driving the reaction to completion. wikipedia.org For a primary amine like docosan-1-amine, this process occurs twice to yield the tertiary amine. A key advantage of the Eschweiler-Clarke reaction is that it effectively prevents the formation of quaternary ammonium (B1175870) salts, a common side product in methylations using alkyl halides. youtube.comwikipedia.org

More contemporary and greener approaches involve the catalytic N-methylation of amines using methanol as the C1 source. nih.gov These methods often operate under a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org In this process, a transition-metal catalyst (commonly based on ruthenium, iridium, or platinum) temporarily abstracts hydrogen from methanol to form a metal-hydride species and formaldehyde in situ. acs.orgshokubai.org The formaldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to the methylated amine, regenerating the catalyst. shokubai.org This catalytic cycle is highly atom-economical, producing only water as a byproduct. For aliphatic primary amines like docosan-1-amine, these catalytic systems can be tuned to achieve selective N,N-dimethylation with high yields. shokubai.orgunizar.es

Table 1. Comparison of N-Methylation Methods for Primary Amines (Analogous Systems)
MethodMethylating AgentReducing Agent/CatalystKey FeaturesTypical Byproducts
Eschweiler-Clarke ReactionFormaldehydeFormic AcidHigh yields; avoids quaternization. wikipedia.orgmdpi.comCO2, H2O
Catalytic MethylationMethanolRu, Ir, or Pt complexes. acs.orgshokubai.orgHigh atom economy; uses a sustainable C1 source. nih.govH2O

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

The production of fatty amines like this compound is increasingly guided by the principles of green chemistry, which prioritize process efficiency, sustainability, and waste reduction. This involves developing synthetic routes that are more atom-economical and employing advanced manufacturing technologies like continuous flow processing.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Traditional multi-step syntheses often exhibit poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

A highly atom-economical route to this compound is the direct catalytic amination of docosanol (the corresponding fatty alcohol) with dimethylamine. This reaction, often employing copper-based catalysts, proceeds via a borrowing hydrogen mechanism where the alcohol is transiently oxidized to an aldehyde. researchgate.netgoogle.com The aldehyde then reacts with dimethylamine to form an enamine or iminium ion, which is subsequently hydrogenated to the final tertiary amine, producing only water as a byproduct. acs.orgnih.gov This approach avoids the use of halogenated intermediates and minimizes waste streams, making it an environmentally benign alternative.

Table 2. Atom Economy of Different Synthetic Routes to Tertiary Amines
Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy
Alkylation with Methyl Iodide (from Docosan-1-amine)R-NH2 + 2 CH3I + 2 BaseR-N(CH3)22 Base·HILow
Eschweiler-Clarke Reaction (from Docosan-1-amine)R-NH2 + 2 CH2O + 2 HCOOHR-N(CH3)22 CO2 + 2 H2OModerate
Catalytic Amination of Alcohol (from Docosanol)R-OH + HN(CH3)2R-N(CH3)2H2OHigh

Furthermore, conducting reactions under solvent-free (neat) conditions represents another key green chemistry strategy. For certain amine syntheses, such as Michael-type additions, reactions can proceed efficiently without any solvent, thereby reducing volatile organic compound (VOC) emissions and simplifying product purification. researchgate.net While the high melting point of docosanol might necessitate elevated temperatures, minimizing or eliminating solvents in the catalytic amination process is a key goal for sustainable industrial production. google.com

The transition from traditional batch reactors to continuous flow systems offers significant advantages for the scalable and safe production of this compound. Flow chemistry utilizes microreactors or packed-bed reactors where reactants are continuously pumped, mixed, and reacted in a well-controlled environment. chim.it

Key benefits of this approach include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling reactive intermediates and exothermic reactions. rsc.org

Superior Process Control: Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and improved product consistency. chim.it

Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures rapid heat dissipation and efficient mixing, which is crucial for many catalytic reactions. chim.it

Scalability: Production capacity can be increased by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel) rather than redesigning larger, more complex batch reactors. chim.itnih.gov

Continuous flow processes have been successfully implemented for the synthesis of various amines, including reductive amination and the oxidation of tertiary amines. rsc.orgresearchgate.net For the production of fatty amines, continuous processes in mini-plants have demonstrated the ability to perform complex reactions like reductive amination while enabling efficient catalyst recycling through the use of microemulsion systems. acs.org Such a setup is directly applicable to the large-scale synthesis of this compound, offering a pathway from laboratory-scale development to industrial production with minimal process adaptation. chim.it

Table 3. Illustrative Parameters for Continuous Flow Amination (Based on Analogous Systems)
Reaction TypeReactorCatalystTemperatureResidence TimeOutcome
Photocatalytic C-H Alkylation of AminesVapourtec UV-150Photocatalyst (e.g., 4CzIPN)Ambient~30-60 minFacilitates rapid, scalable synthesis of amine derivatives. researchgate.net
Reductive Amination in MicroemulsionMini-plant with stirred tank reactorHomogeneous Rh-based80-120°CVariableContinuous production with catalyst recycle. acs.org
Biocatalytic TransaminationPacked-Bed ReactorImmobilized Transaminase30-50°C~20-30 minHigh selectivity and sustainable conditions. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyldocosan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms. weebly.com

¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dimethyldocosan-1-amine is characterized by distinct signals corresponding to the different types of protons in its structure. The six protons of the two N-methyl groups are equivalent and appear as a sharp singlet, typically in the range of δ 2.2-2.3 ppm. The two protons on the α-carbon (the carbon atom directly bonded to the nitrogen) are deshielded by the electronegative nitrogen atom and appear as a triplet around δ 2.2-2.4 ppm. projectguru.in The long polymethylene chain (-(CH₂)₂₀-) produces a large, complex multiplet signal in the upfield region, typically around δ 1.2-1.4 ppm. The terminal methyl group (CH₃) at the end of the docosyl chain is the most shielded and appears as a triplet at approximately δ 0.88 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the N-methyl groups typically resonate around 45 ppm. The α-carbon is deshielded and appears further downfield, generally in the 55-60 ppm range. The carbons of the long alkyl chain show characteristic signals, with the bulk of the methylene carbons appearing in the 22-32 ppm region. The terminal methyl carbon is the most upfield, typically resonating around 14 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-Methyl-N(CH₃)₂~ 2.25 (singlet)~ 45.4
α-Methylene-CH₂-N~ 2.2-2.4 (triplet)~ 59.5
β-Methylene-CH₂-CH₂N~ 1.5 (multiplet)~ 27.5
Bulk Methylene-(CH₂)₁₉-~ 1.2-1.4 (multiplet)~ 22-32
Terminal Methyl-CH₃~ 0.88 (triplet)~ 14.1

For complex molecules like this compound, one-dimensional NMR spectra can have overlapping signals, particularly in the polymethylene region. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm connectivity. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbon atoms. A COSY spectrum would show a cross-peak between the terminal methyl protons (~0.88 ppm) and the adjacent methylene protons, and sequentially along the alkyl chain, confirming the contiguous nature of the docosyl group.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbon atoms to which they are directly attached. hmdb.ca An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1, for instance, confirming that the singlet at ~2.25 ppm corresponds to the carbon at ~45.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum would show a correlation between the N-methyl protons (~2.25 ppm) and the α-carbon (~59.5 ppm), confirming the N,N-dimethylamino substitution at the terminus of the long alkyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). youtube.com This precision allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. missouri.edu For this compound (C₂₄H₅₁N), the exact mass of the neutral molecule is calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). In practice, analysis is often performed on the protonated molecule, [M+H]⁺.

Table 2: Exact Mass Calculation for this compound

Species Formula Calculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₂₄H₅₁N353.40725
Protonated Molecule [M+H]⁺C₂₄H₅₂N⁺354.41493

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. lcms.cz For aliphatic amines, the most characteristic fragmentation pathway upon electron ionization is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwikipedia.org This process leads to the formation of a stable, resonance-stabilized iminium cation. libretexts.org

In the case of this compound, the molecular ion ([M]⁺˙ at m/z 353) is often weak or absent in electron ionization mass spectra. whitman.edu The dominant fragmentation pathway is the α-cleavage, which involves the loss of a C₂₁H₄₃˙ radical. This results in the formation of the N,N-dimethylmethaniminium cation, [CH₂=N(CH₃)₂]⁺, which is typically observed as the base peak in the spectrum at m/z 58. projectguru.indocbrown.info This highly characteristic fragment confirms the N,N-dimethylamino moiety and its terminal position. Further fragmentation of the long alkyl chain can also occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 3: Characteristic MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragmentation Pathway Product Ion (m/z) Lost Neutral Fragment Significance
354.4 ([M+H]⁺)α-Cleavage58.065C₂₁H₄₄Confirms the N,N-dimethylamino terminal group. projectguru.indocbrown.info
353.4 ([M]⁺˙)Alkyl Chain FragmentationVarious(CH₂)nIndicates the long aliphatic chain structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of this compound is the absence of N-H stretching bands, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines. orgchemboulder.com This absence is a clear indication of a tertiary amine. projectguru.in The spectrum is dominated by absorptions related to the long alkyl chain. Strong, sharp peaks in the 2850-2960 cm⁻¹ range are due to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups. wpmucdn.com A characteristic CH₂ scissoring (bending) vibration appears around 1465 cm⁻¹. The C-N stretching vibration for aliphatic tertiary amines is typically observed in the 1020-1250 cm⁻¹ region, though it can sometimes be weak. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. As a technique well-suited for analyzing aqueous solutions and non-polar bonds, it is effective for studying the hydrocarbon backbone of this compound. ondavia.com The Raman spectrum would also be characterized by the strong C-H stretching modes between 2850 and 3000 cm⁻¹ and various bending and twisting modes of the alkyl chain. The C-N stretching vibration is also observable in the Raman spectrum. Similar to IR, the absence of N-H stretching bands confirms the tertiary amine structure.

Surface Chemistry and Interfacial Phenomena of N,n Dimethyldocosan 1 Amine

Amphiphilic Nature and Surfactant Properties of N,N-Dimethyldocosan-1-amine

This compound is classified as a cationic surfactant. Its amphiphilic nature arises from the distinct hydrophobic and hydrophilic regions within the molecule. The long docosyl tail is nonpolar and water-repellent, while the N,N-dimethylamino headgroup is polar and can be protonated in acidic to neutral aqueous solutions, rendering it hydrophilic. This dual character is the basis for its surface-active properties.

In aqueous solutions, surfactant molecules like this compound will initially accumulate at the air-water or container-water interface. As the concentration increases, a point is reached where the interface becomes saturated, and the surfactant molecules begin to self-assemble in the bulk solution into organized aggregates known as micelles. This spontaneous formation occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Table 1: Critical Micelle Concentration (CMC) for a Homologous Series of N,N-Dimethyl-n-alkylamine Oxides (Data for amine oxides is presented to illustrate the trend as they are structurally related to tertiary amines and well-documented)

CompoundAlkyl Chain LengthCMC (mol/L)
N,N-Dimethyldecylamine oxide102.1 x 10⁻³
N,N-Dimethyldodecylamine oxide122.1 x 10⁻⁴
N,N-Dimethyltetradecylamine oxide142.1 x 10⁻⁵
N,N-Dimethylhexadecylamine oxide162.1 x 10⁻⁶

Source: Data extrapolated from trends in homologous series of amine oxides.

Based on this trend, it can be inferred that the CMC of this compound would be exceptionally low, likely in the micromolar or even nanomolar range. The stability of the micelles formed by this compound is influenced by factors such as pH, temperature, and the presence of electrolytes.

A primary characteristic of surfactants is their ability to reduce the surface tension of water and the interfacial tension between two immiscible liquids. This compound, with its long hydrophobic tail, is expected to be a highly effective surface tension reducing agent. The molecules orient themselves at the air-water interface, with the hydrophobic tails directed towards the air and the hydrophilic headgroups remaining in the water. This disrupts the cohesive energy between water molecules at the surface, thereby lowering the surface tension.

The effectiveness of a surfactant is often quantified by the surface tension at the CMC (γ_CMC). For long-chain tertiary amines, the γ_CMC values are typically in the range of 25-40 mN/m. It is anticipated that this compound would exhibit a low γ_CMC, indicating its high efficiency in reducing surface tension.

Adsorption and Self-Assembly at Interfaces

The amphiphilic nature of this compound drives its adsorption at various interfaces, such as solid-liquid and liquid-liquid interfaces. This adsorption can lead to the formation of organized molecular structures, including monolayers and multilayers.

The adsorption of this compound onto a solid substrate from a solution can be described by adsorption isotherms, which relate the amount of adsorbed surfactant to its concentration in the solution at a constant temperature. While specific adsorption isotherms for this compound are not available, the behavior of similar long-chain amines suggests that the adsorption would likely follow a Langmuir or a more complex multi-layer model, depending on the nature of the substrate and the solution conditions.

The kinetics of adsorption, which describe the rate at which the surfactant molecules adsorb onto the surface, would be influenced by factors such as the concentration of the surfactant, temperature, and the nature of the substrate. The initial adsorption is often rapid, followed by a slower reorganization of the molecules on the surface.

At interfaces, this compound molecules can self-assemble into highly ordered structures. On a hydrophilic surface in an aqueous environment, the molecules would adsorb with their hydrophilic headgroups interacting with the surface and their hydrophobic tails extending away from it. As the concentration increases, these adsorbed molecules can pack closely together to form a monolayer.

On hydrophobic surfaces, the orientation would be reversed, with the hydrophobic tails interacting with the surface. In some cases, particularly at higher concentrations, the formation of bilayers or multilayers can occur. For instance, at the mica-water interface, long-chain alkylammonium surfactants have been shown to form bilayer structures through an ion-exchange mechanism with the surface cations researchgate.net.

Interactions with Biological and Abiological Surfaces

The interactions of this compound with both biological and abiological surfaces are of significant interest due to its potential applications.

With biological surfaces , such as cell membranes, the long hydrophobic chain of this compound can intercalate into the lipid bilayer. This interaction can disrupt the membrane structure and function, a property that is exploited in certain antimicrobial applications of long-chain amines. The positively charged headgroup can also interact with negatively charged components of the cell membrane, such as phosphate (B84403) groups of phospholipids.

On abiological surfaces , the nature of the interaction depends on the surface chemistry. On negatively charged surfaces like silica or mica in aqueous media, the cationic headgroup of this compound would lead to strong electrostatic attraction, resulting in robust adsorption. On metallic surfaces, the amine group can act as a corrosion inhibitor by forming a protective film. The self-assembly of long-chain alkylamines on surfaces like stainless steel has been demonstrated to create well-ordered monolayers.

Membrane Perturbation Mechanisms by this compound Derivatives

Functionalization of Inorganic Adsorbents and Materials

There is a lack of specific studies detailing the functionalization of inorganic adsorbents and materials with this compound. The general principles of amine functionalization suggest that the amine headgroup of this compound could be used to graft the molecule onto the surface of various inorganic materials. This process is often employed to alter the surface properties of materials, for instance, to increase their hydrophobicity or to introduce reactive sites for further chemical modifications.

In a typical functionalization process, the amine group can react with surface functionalities on the inorganic material, such as hydroxyl groups on silica or metal oxides, to form covalent bonds. Alternatively, the molecule can be adsorbed onto the surface through electrostatic interactions or physisorption. The long alkyl tail of this compound would then form a hydrophobic layer on the surface of the adsorbent. This modification can be useful in applications such as creating hydrophobic coatings, improving the dispersion of inorganic fillers in non-polar polymers, or for the adsorption of non-polar substances from aqueous solutions. However, specific research findings, including data on reaction conditions, grafting density, and the performance of materials functionalized with this compound, are not currently available in the reviewed literature.

Biological and Biochemical Research Applications of N,n Dimethyldocosan 1 Amine Analogs

Antimicrobial Activity and Structure-Activity Relationships

The antimicrobial efficacy of N,N-dimethyldocosan-1-amine analogs is intrinsically linked to their molecular structure, primarily the length of the alkyl chain. Research has consistently demonstrated a clear structure-activity relationship where the antimicrobial potency increases with the length of the hydrophobic tail, up to an optimal point. nih.govnih.govmdpi.com This phenomenon, often referred to as the "cut-off effect," is observed in homologous series of these compounds. nih.govnih.gov For instance, in a series of N,N-dimethylalkylamine oxides, the antimicrobial activity against Staphylococcus aureus and Escherichia coli shows a quasi-parabolic dependence on the alkyl chain length. nih.govsigmaaldrich.com The peak activity is typically observed for analogs with chain lengths that provide an optimal balance between water solubility and hydrophobicity, allowing for effective interaction with and disruption of microbial cell membranes. nih.gov Compounds with alkyl chains between 11 and 15 carbons are often found to be the most active against a broad range of microorganisms. nih.gov

The nature of the cationic head group also plays a role in the antimicrobial activity. Tertiary amines, which can be protonated to form a cationic head group, are crucial for the initial electrostatic interaction with the negatively charged components of microbial cell surfaces. nih.gov This interaction is a prerequisite for their antimicrobial action.

Minimum Inhibitory Concentrations (MICs) of N-Alkyl-N,N-Dimethylamine Oxides against S. aureus and E. coli
Alkyl Chain LengthMIC for S. aureus (µM)MIC for E. coli (µM)

The antimicrobial action of this compound analogs is primarily directed at the microbial cell membrane, leading to a cascade of events that result in cell death. nih.govnih.gov

The primary mechanism of antimicrobial activity for these cationic amphiphiles is the disruption of the cell membrane's structural integrity. nih.govnih.govresearchgate.net The process begins with the electrostatic attraction between the positively charged amine head group and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov Following this initial binding, the long hydrophobic alkyl chain penetrates and integrates into the lipid bilayer of the cell membrane. nih.gov

This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. nih.govrsc.orgresearchgate.net The membrane becomes leaky, resulting in the efflux of essential intracellular components like potassium ions and the dissipation of the proton motive force, which is crucial for cellular energy production. nih.govresearchgate.net This disruption of the membrane's barrier function ultimately leads to cell lysis and death. nih.govnih.gov Studies using model membranes have confirmed that the ability of these compounds to perturb the membrane structure is maximal at alkyl chain lengths that correspond to the highest antimicrobial activity. nih.govsigmaaldrich.com

Cationic lipids, which share structural similarities with this compound analogs, are known to interact strongly with nucleic acids. acs.orgoup.comnih.gov The positively charged headgroups of these molecules can form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA. acs.orgoup.comnih.gov This interaction can lead to the condensation of nucleic acids into compact structures. nih.gov

While membrane disruption is the primary bactericidal mechanism, the ability of these compounds to bind to nucleic acids suggests a potential secondary intracellular target. Once the cell membrane is permeabilized, these cationic molecules can enter the cytoplasm and interact with DNA and RNA, potentially interfering with crucial cellular processes such as replication, transcription, and translation. The stability of the complex formed between the cationic lipid and DNA is influenced by the structure of both the headgroup and the hydrophobic chains of the lipid. oup.com

This compound analogs generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org However, there can be differences in their efficacy against these two major bacterial groups, which are often attributed to the structural differences in their cell envelopes. nih.govnih.gov

Gram-positive bacteria, such as Staphylococcus aureus, have a thick peptidoglycan layer that is generally more permeable to small molecules. In contrast, Gram-negative bacteria, like Escherichia coli, possess an outer membrane that acts as an additional barrier, often making them more resistant to certain antimicrobial agents. nih.govnih.gov

Despite this, the cationic nature of these amine analogs facilitates their interaction with the negatively charged lipopolysaccharides of the Gram-negative outer membrane, enabling them to permeabilize this barrier and subsequently disrupt the inner cytoplasmic membrane. nih.govnih.gov The optimal alkyl chain length for activity against Gram-negative bacteria may differ slightly from that for Gram-positive bacteria, reflecting the different interactions with their respective cell envelopes. nih.govsigmaaldrich.com For example, the maximum activity of N,N-dimethylalkylamine oxides was observed with an alkyl chain length of approximately 12 for E. coli and around 15 for S. aureus. nih.gov

Efficacy of N-Alkyl-N,N-Dimethylamine Oxides Against Gram-Positive and Gram-Negative Bacteria
Compound (Alkyl Chain Length)Target OrganismMIC (µM)

In addition to their antibacterial activity, related amine oxides also demonstrate significant antifungal and antiviral properties. nih.govgoogle.com Their broad-spectrum biocidal activity extends to various fungi and enveloped viruses. nih.govwikipedia.org

The antifungal activity of amine oxides is also linked to their ability to disrupt cell membranes. nih.govresearchgate.net Studies have shown that compounds like 4-dodecylmorpholine-N-oxide can inhibit the growth of various filamentous fungi and yeasts, such as Saccharomyces cerevisiae. nih.gov The mechanism involves the disorganization of the membrane structure, leading to cell lysis. nih.govresearchgate.net The length of the hydrophobic alkyl group is a key determinant of this antifungal activity. nih.govresearchgate.net

The antiviral activity of these compounds is particularly effective against enveloped viruses. nih.govwikipedia.org The lipid envelope of these viruses is a prime target for the membrane-disrupting action of amine oxides. By integrating into and destabilizing the viral envelope, these compounds can inactivate the virus and prevent it from infecting host cells. This mechanism is less effective against non-enveloped viruses, which lack a lipid membrane. wikipedia.org An equimolar mixture of an N-alkyl betaine (B1666868) and an N-alkyl-N,N-dimethylamine oxide has demonstrated pronounced activity against enveloped viruses. nih.gov

Combating Antimicrobial Resistance: Synergistic Effects and Novel Strategies

The rise of antimicrobial resistance necessitates the development of new therapeutic strategies. Analogs of this compound, particularly long-chain amine oxides and quaternary ammonium (B1175870) compounds (QACs), have shown promise as adjuvants in antimicrobial chemotherapy, capable of potentiating the effects of conventional antibiotics against multidrug-resistant (MDR) bacteria. mdpi.commdpi.com

The antimicrobial activity of N-alkyl-N,N-dimethylamine oxides is strongly correlated with the length of their carbon chain. mdpi.com Studies on homologous series of these compounds have demonstrated that antimicrobial efficacy generally increases with chain length, although a "cutoff effect" is sometimes observed where activity plateaus or decreases beyond an optimal length. mdpi.com For instance, in one study, dodecyl (C12) derivatives were found to be highly effective in restoring sensitivity to oxacillin (B1211168) in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that very long-chain derivatives like those of this compound could possess potent antimicrobial properties.

The primary mechanism of action for these amphiphilic compounds involves the disruption of the bacterial cell membrane. mdpi.com Their long hydrophobic tails can insert into the lipid bilayer, disturbing its structure and increasing its permeability. This disruption can have a direct bactericidal effect and also facilitates the entry of conventional antibiotics into the bacterial cell, leading to a synergistic effect. nih.gov This synergy allows for the use of lower concentrations of antibiotics, potentially reducing toxicity and slowing the development of further resistance. nih.gov

Research has shown that combinations of certain surfactants and antibiotics can lead to significant reductions in the minimum inhibitory concentration (MIC) of the antibiotic. For example, some combinations have resulted in up to a 64-fold decrease in the effective MIC of the partner drug. nih.gov

Compound ClassOrganismSynergistic PartnerObserved Effect
N-Alkyl-N,N-Dimethylamine OxidesMethicillin-Resistant Staphylococcus aureus (MRSA)OxacillinRestoration of antibiotic sensitivity
Trp-Containing Antimicrobial PeptidesMultidrug-Resistant Staphylococcus epidermidis (MRSE)Penicillin, Ampicillin, Erythromycin32- to 64-fold reduction in MIC for ampicillin
Quaternary Ammonium Compounds (QACs)Escherichia coli, Bacillus cereusEssential Oil Constituents (Carvacrol, Eugenol)Synergistic bactericidal effects

Biomedical Applications of this compound Derived Compounds

The surfactant properties of this compound derivatives make them suitable for various biomedical applications, particularly in drug delivery and membrane protein research.

Drug Delivery Systems and Permeation Enhancement

Effective drug delivery often requires overcoming biological barriers, such as the stratum corneum of the skin. Long-chain amines and their derivatives are recognized as chemical permeation enhancers (CPEs). mdpi.com Their mechanism of action is believed to involve the temporary disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and allowing drug molecules to pass through more easily. mdpi.commdpi.com

Amino acid-based surfactants with long alkyl chains have been synthesized and evaluated as permeation enhancers. For example, dodecyl-2-(dimethylamino)propionate (DDAIP) has been shown to be a potent enhancer for the transdermal delivery of various drugs. nih.gov The long C22 chain of this compound suggests that its derivatives could be highly effective in fluidizing the lipid matrix of the skin, making them promising candidates for use in transdermal drug delivery systems (TDDS). mdpi.comnih.gov

Furthermore, these amphiphilic molecules can be incorporated into advanced drug delivery systems like lipid nanoparticles (LNPs) and liposomes. rsc.orgmdpi.com In these formulations, they can serve multiple roles, including acting as a structural component of the nanoparticle and enhancing the fusion of the carrier with cell membranes to facilitate the release of the encapsulated drug into the target cell. Ionizable lipids containing tertiary amine headgroups are crucial components of modern mRNA vaccine delivery systems. rsc.org

Protein Solubilization and Membrane Protein Research

Membrane proteins are notoriously difficult to study because they are embedded within the lipid bilayer and tend to aggregate in aqueous solutions. nih.govpeakproteins.com Detergents are essential tools for extracting these proteins from the membrane and keeping them soluble for structural and functional studies. nih.gov

The effectiveness of a detergent in solubilizing a membrane protein often depends on its structure, particularly the length of its hydrophobic tail. Long-chain detergents, such as n-dodecyl-β-D-maltoside (DDM), are generally considered mild and are highly effective at stabilizing many membrane proteins. peakproteins.comnih.gov The principle is that the detergent molecules form a micelle around the hydrophobic transmembrane domains of the protein, mimicking the native lipid environment. peakproteins.com

This compound, with its very long C22 alkyl chain, fits the structural requirements for a detergent capable of solubilizing and stabilizing membrane proteins. nih.gov Research has shown that the addition of alkylamines and polyamines to solubilization buffers containing a primary detergent can significantly enhance the extraction of membrane proteins from various cellular compartments. nih.gov This suggests that this compound or its derivatives could be used as effective co-detergents or as the primary solubilizing agent for particularly challenging membrane proteins that are not adequately stabilized by shorter-chain detergents. nih.gov

Detergent/CompoundCommon ApplicationKey Feature
n-Dodecyl-β-D-maltoside (DDM)Membrane protein solubilization & stabilizationLong (C12) alkyl chain, mild, low CMC
Lauryldimethylamine-N-oxide (LDAO)Membrane protein crystallizationZwitterionic, forms small micelles
Alkylamines (general)Enhancement of solubilizationAct as additives to primary detergents
This compound (potential)Solubilization of challenging membrane proteinsVery long (C22) alkyl chain

Role in Cellular Processes and Biochemical Interactions

The fundamental amphiphilic nature of this compound and its analogs dictates their interaction with cellular structures and biomolecules.

Impact on Cellular Membrane Integrity and Function

The primary site of action for surfactant-like molecules such as this compound at the cellular level is the plasma membrane. mdpi.com The insertion of these amphiphilic molecules into the lipid bilayer can significantly alter the membrane's physical properties. rsc.orgresearchgate.net

At low concentrations, the incorporation of long-chain amines can increase membrane fluidity and permeability. mdpi.com This can affect cellular processes that are dependent on membrane integrity, such as ion transport and signaling. As the concentration of the surfactant increases, the disruption becomes more pronounced, leading to the formation of pores and, eventually, the complete solubilization of the membrane into micelles, resulting in cell lysis. nih.gov The long, saturated C22 alkyl chain of this compound would be expected to partition strongly into the hydrophobic core of the lipid bilayer, potentially causing significant perturbations to membrane structure and order. rsc.org This property is the basis for its antimicrobial activity and its function as a permeation enhancer. mdpi.commdpi.com

Interactions with Biomolecules (e.g., DNA, Proteins)

Beyond its general interaction with lipid membranes, the tertiary amine group of this compound can engage in more specific interactions with other biomolecules.

DNA: Under physiological conditions where the amine group can be protonated, this compound would carry a positive charge. This allows it to interact electrostatically with the negatively charged phosphate backbone of DNA. nih.govnih.gov This interaction is a key feature of polyamines and other cationic lipids, which are known to condense DNA from its extended coil state into compact nanoparticles. nih.gov This condensation is a critical step in protecting DNA and facilitating its entry into cells, a principle widely used in the development of non-viral gene delivery vectors. nih.gov Studies with dodecyldimethylamine oxide (DDAO) have shown that this interaction is pH-dependent, with the cationic protonated form being a much more efficient DNA-condensing agent. researchgate.net

Proteins: The primary interaction with proteins, as discussed previously, is the solubilization of integral membrane proteins. nih.gov In this context, the interaction is predominantly hydrophobic, with the C22 alkyl chain associating with the nonpolar transmembrane surfaces of the protein. peakproteins.com For soluble proteins, high concentrations of surfactant-like molecules can lead to denaturation by disrupting the native hydrophobic core. However, specific electrostatic interactions between a protonated this compound and negatively charged patches on a protein's surface are also possible.

Environmental Fate and Transport Studies of N,n Dimethyldocosan 1 Amine

Biodegradation Pathways and Rates

Biodegradation is a critical process for the environmental removal of organic compounds. For N,N-dimethyldocosan-1-amine, this process involves microbial breakdown under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.

Aerobic Degradation: Studies on N,N-dimethyldodecylamine, a shorter-chain analogue of this compound, indicate that these compounds are readily biodegradable under aerobic conditions. oecd.org Standard OECD guideline tests, such as the Closed Bottle Test (OECD 301D), have demonstrated significant mineralization. For instance, using activated sludge from a domestic wastewater treatment plant, N,N-dimethyldodecylamine achieved approximately 70% biodegradation after 28 days. oecd.org When river water was used as the inoculum, biodegradation reached about 80% in the same timeframe, meeting the 10-day window criterion for ready biodegradability. oecd.org Given the structural similarity, this compound is also expected to be biodegradable, although the longer alkyl chain might influence the rate. The primary degradation in an activated sludge simulation test was found to be as high as 99.6% for the C12 analogue, suggesting efficient removal in wastewater treatment plants. oecd.org

Anaerobic Degradation: While specific data on the anaerobic degradation of this compound is limited, research on other long-chain alkylamines provides insight into potential pathways. Studies have shown that long-chain primary alkylamines can be completely mineralized by denitrifying bacteria, such as Pseudomonas stutzeri, under anaerobic conditions. oup.comnih.gov In these systems, the alkylamine serves as the sole source of carbon, nitrogen, and energy, with nitrate (B79036) being used as the electron acceptor. oup.comnih.gov The process is initiated by the cleavage of the C-N bond, followed by oxidation of the long alkyl chain. oup.com Due to their tendency to adsorb to sludge, these long-chain amines are likely to be found in anaerobic environments like sediments and the anaerobic zones of soil and wastewater treatment systems. oup.com

Test GuidelineInoculumResultCompound
OECD 301DActivated Sludge~70% biodegradation in 28 daysN,N-dimethyldodecylamine
OECD 301DRiver Water~80% biodegradation in 28 daysN,N-dimethyldodecylamine
OECD 303AActivated Sludge99.6% primary degradationN,N-dimethyldodecylamine

The metabolic breakdown of this compound is believed to follow pathways established for other long-chain tertiary amines. The primary step in the degradation is the enzymatic cleavage of the bond between the alkyl chain and the nitrogen atom. oecd.orgoup.com

This initial fission results in the formation of two key intermediates:

Dimethylamine

A long-chain aldehyde (in this case, docosanal)

Adsorption and Sorption Phenomena in Environmental Matrices

The long, nonpolar docosyl chain of this compound results in low water solubility and a strong tendency to adsorb to solid phases in the environment. oecd.orgenv.go.jp This behavior significantly influences its transport and bioavailability.

This compound exhibits a very high potential for adsorption onto soil, sediment, and suspended organic matter. oecd.org The primary sorption mechanism is the interaction between the amine's cationic form and negatively charged surfaces of clay minerals and organic matter. As a tertiary amine, the compound is strongly basic and exists predominantly in its protonated (cationic) form in the typical environmental pH range. oecd.org This leads to strong binding via cation exchange. osti.gov

Studies on similar amines have shown that sorption increases in soils with higher organic carbon content and cation-exchange capacity. osti.govnih.gov The distribution coefficient (Kd) for the C12 analogue, N,N-dimethyldodecylamine, in sludge has been estimated to be as high as 10,000 L/kg, indicating extremely strong adsorption. oecd.org This strong sorption behavior reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility in soil and its bioavailability to aquatic organisms. nih.gov

In aquatic environments, this compound is not expected to persist in the water column. Its fate is governed by its partitioning behavior, which is characterized by its octanol-water partition coefficient (log Kow). While an experimental value for this compound is not available, the calculated log Kow for the shorter N,N-dimethyldodecylamine is 5.5, indicating it is highly lipophilic. env.go.jp The log Kow for this compound would be substantially higher due to its longer alkyl chain.

This high lipophilicity, combined with its low aqueous solubility (8.6 mg/L for the C12 analogue), means the compound will rapidly partition from the water phase to suspended solids, sediment, and potentially the fatty tissues of aquatic organisms. env.go.jp Consequently, the primary reservoir for this compound in aquatic systems is the sediment bed.

PropertyValue (for N,N-dimethyldodecylamine)Implication for Environmental Partitioning
log Kow (calculated)5.5 env.go.jpStrong tendency to partition into organic matter (sediment, biota)
Aqueous Solubility (calculated)8.6 mg/L env.go.jpLow concentration expected in the water column
Soil Adsorption (Kd)10,000 L/kg oecd.orgImmobile in soil; strong binding to sediment
Vapor Pressure (calculated)2.1 Pa env.go.jpLow volatility; limited partitioning to atmosphere

Environmental Distribution and Compartmentalization

Based on its physicochemical properties, the environmental distribution of this compound is predominantly localized to soil and sediment. Upon release into the environment, its strong adsorption affinity causes it to be rapidly sequestered in these compartments.

A multimedia model prediction for the more volatile N,N-dimethyldodecylamine suggested a distribution of 75.2% to the atmosphere and 16.3% to soil. env.go.jp However, this is not representative for the much heavier and less volatile C22 analogue. The vapor pressure of this compound is expected to be extremely low, making significant partitioning to the atmosphere unlikely. Any atmospheric presence would likely be due to aerosol-bound particles rather than as a free gas. The primary removal mechanism from the atmosphere for such compounds would be wet and dry deposition. researchgate.net

Therefore, the ultimate environmental sinks for this compound are soil (if released to land) and sediment (if released to water). Its low mobility in these compartments means that subsequent transport is limited, although it can be subject to slow biodegradation over time.

Volatilization and Atmospheric Fate

No experimental or estimated data for the vapor pressure or Henry's Law constant of this compound is available. These values are critical for assessing its potential to volatilize from soil or water surfaces into the atmosphere.

Generally, long-chain alkylamines are expected to have very low vapor pressures, suggesting that volatilization is likely a minor transport pathway. If it were to enter the atmosphere, its fate would be governed by reactions with photochemically produced radicals, such as the hydroxyl radical (•OH). researchgate.netnilu.com However, without a specific atmospheric reaction rate constant, the atmospheric lifetime of this compound cannot be determined. It is also plausible that due to its low volatility, it would predominantly exist partitioned to atmospheric particulate matter. nih.gov

Transport between Water, Sediment, and Soil Compartments

The mobility of this compound in the environment is dictated by its water solubility and its tendency to adsorb to organic matter and mineral surfaces, quantified by the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). Specific values for these properties for this compound are not available.

As a long-chain (C22) amine, it is predicted to have extremely low water solubility and a very high log Kow. This indicates a strong tendency to partition from water into soil, sediment, and sludge. oecd.org In aquatic environments, the compound would be expected to adsorb strongly to suspended solids and ultimately accumulate in the sediment. In soil, its mobility would likely be very low, with strong binding to soil organic matter and clay particles, limiting its potential to leach into groundwater. The transport of similar long-chain compounds in river sediments has been shown to be highly dependent on their adsorption characteristics. nih.gov

Long-Term Environmental Impact Assessments

No long-term environmental impact assessments or chronic ecotoxicity studies specifically for this compound were found. An assessment of long-term impact would require data on its persistence (biodegradation half-life) in various environmental compartments (water, soil, sediment) and its potential for bioaccumulation and chronic toxicity to a range of organisms.

While some shorter-chain fatty amines are known to be biodegradable, data for C22 tertiary amines is absent. oecd.org Given its expected high log Kow, a potential for bioaccumulation might exist, but this could be offset by low bioavailability due to strong adsorption to sediment and soil, as well as potential metabolism by organisms. A thorough assessment would require standardized tests on its biodegradability and long-term effects on aquatic and terrestrial organisms.

Computational Chemistry and Theoretical Studies of N,n Dimethyldocosan 1 Amine

Molecular Modeling and Simulation

Molecular modeling and simulation focus on the physical interactions and dynamics of molecules. For a large and flexible molecule like N,N-dimethyldocosan-1-amine, these methods are essential for understanding its three-dimensional structure and behavior in various environments.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com The long docosane chain of this compound can adopt a vast number of conformations. The stability of these conformers is determined by factors such as torsional strain (repulsion between bonding electrons on adjacent atoms) and steric hindrance (repulsion between bulky groups). libretexts.org

Using computational methods, the potential energy of the molecule can be calculated as a function of its dihedral angles, generating a potential energy surface or landscape. The most stable conformations correspond to minima on this landscape. For the alkyl chain, staggered conformations are significantly more stable than eclipsed conformations. chemistrysteps.comorganicchemistrytutor.com Among the staggered conformations, the 'anti' arrangement, where the carbon backbone is fully extended, is generally the lowest in energy, minimizing steric strain. 'Gauche' interactions, where parts of the chain are folded back on each other, introduce a minor steric penalty and are slightly higher in energy. chemistrysteps.com

Table 1: Illustrative Relative Energies of Alkyl Chain Conformations This table presents typical energy differences for conformations in a simple alkane like butane, which are representative of the interactions within the docosane chain.

Interaction Type Dihedral Angle Relative Energy (kcal/mol) Stability
Anti (Staggered) 180° 0 Most Stable
Gauche (Staggered) 60° ~0.9 Stable
Eclipsed (H, CH3) 120° ~3.4 Unstable

This interactive table is based on generalized data for n-butane to illustrate the energetic principles governing the conformation of the docosane chain.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For an amphiphilic molecule like this compound, which possesses a polar tertiary amine head group and a long nonpolar alkyl tail, MD simulations are particularly useful for investigating its behavior at interfaces, such as between water and air or water and oil. ulisboa.ptnih.govarxiv.org

In a typical simulation, the molecule would be placed in a simulation box with water and another phase. The simulation would then track the trajectory of each atom based on a force field that describes the interatomic forces. These simulations can reveal:

Orientation at the Interface: The hydrophilic N,N-dimethylamino group will preferentially orient towards the polar phase (water), while the hydrophobic docosane tail will extend into the nonpolar phase (air or oil). researchgate.net

Packing and Surface Coverage: Simulations can determine how multiple molecules of this compound arrange themselves at an interface, calculating properties like the area per molecule. nih.gov

Micelle Formation: In aqueous solutions above a certain concentration, MD can model the self-assembly of these molecules into micelles, where the hydrophobic tails aggregate to form a core, shielded from the water by the polar head groups. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound at a Water-Air Interface

Parameter Description Example Value
Force Field Set of equations and parameters to calculate potential energy. OPLS-AA, CHARMM
Water Model Describes the behavior of water molecules. TIP3P, SPC/E
System Size Number of amine and water molecules in the simulation box. 64 amine, 10000 water
Simulation Time Duration of the simulated physical time. 100 nanoseconds
Temperature The temperature at which the simulation is run. 298 K (25 °C)

This interactive table outlines common parameters used in setting up molecular dynamics simulations for studying interfacial phenomena.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure of molecules. These methods provide detailed information about electron distribution, orbital energies, and molecular properties that govern chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For this compound, DFT can be used to investigate various aspects of its reactivity:

Electron Distribution: DFT can generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. For this amine, the highest electron density is expected around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation.

Reaction Energetics: DFT can calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing insight into reaction feasibility and kinetics. researchgate.net For example, the energetics of the amine's reaction with an acid or its role as a catalyst could be studied.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically located on the nitrogen's lone pair, indicating its nucleophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 3: Hypothetical DFT-Calculated Properties of this compound (Calculated in vacuum using B3LYP/6-31G(d) level of theory for illustrative purposes)

Property Value Significance
HOMO Energy -5.8 eV Indicates electron-donating ability (nucleophilicity).
LUMO Energy +1.2 eV Indicates electron-accepting ability.
HOMO-LUMO Gap 7.0 eV Relates to chemical reactivity and stability.
Dipole Moment 1.1 Debye Measures the overall polarity of the molecule.

This interactive table presents exemplary data that could be obtained from DFT calculations, highlighting key electronic properties.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. researchgate.netresearchgate.net For this compound, methods like DFT can be used to compute:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities of the molecule. This helps in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as C-H stretching of the alkyl chain, C-N stretching, and CH2 bending.

Nuclear Magnetic Resonance (NMR) Spectra: Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding of each nucleus (e.g., ¹H and ¹³C). researchgate.net These shielding values can be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra, facilitating structural elucidation.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
C1 (-CH2-N) 58.5 55-60
N-(CH3)2 45.2 43-47
C2 (-CH2-CH2-N) 27.8 26-29
Bulk Chain (-CH2-) 30.1 29-31

This interactive table provides a hypothetical comparison to show how computationally predicted NMR data correlates with experimental values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or environmental fate of chemicals based on their molecular structure. wikipedia.orgfiveable.mewikipedia.orglibretexts.org These models are built by finding a statistical correlation between a set of calculated molecular properties (descriptors) and an observed activity for a series of related compounds. nih.gov

For this compound, a QSAR model could be developed to predict endpoints such as:

Aquatic Toxicity: Predicting the concentration at which the compound is toxic to aquatic organisms.

Biodegradability: Estimating the likelihood and rate at which the compound will be broken down by microorganisms in the environment. wikipedia.org

Skin Permeation: Assessing its potential to be absorbed through the skin.

The development of a QSAR model involves calculating a variety of molecular descriptors. For a long-chain amine, key descriptors would likely include:

Hydrophobicity (log P): The logarithm of the octanol-water partition coefficient, which is critical for predicting environmental partitioning and biological uptake.

Molecular Weight (MW): Relates to the size of the molecule.

Topological Descriptors: Numerical values that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Properties like HOMO/LUMO energies or partial atomic charges, which can relate to specific interaction mechanisms. nih.gov

A hypothetical QSAR equation might take the form: log(Toxicity) = c0 + c1(log P) + c2(Molecular Weight) + c3*(HOMO Energy)

Where the coefficients (c0, c1, c2, c3) are determined by fitting the model to experimental data from a set of similar amines.

Table 5: Relevant Molecular Descriptors for QSAR Modeling of Aliphatic Amines

Descriptor Description Typical Influence on Toxicity/Bioaccumulation
Log P (Octanol-Water Partition Coefficient) Measures hydrophobicity. Increases with chain length; often correlates positively.
Molecular Weight (MW) Measure of molecular size. Increases with chain length; can influence transport and uptake.
Polar Surface Area (PSA) Surface sum over all polar atoms. Influences membrane permeability.

This interactive table lists key molecular descriptors that are frequently used in QSAR models to predict the biological and environmental effects of long-chain amines.

Correlation of Molecular Descriptors with Antimicrobial Activity

The antimicrobial activity of this compound, a cationic surfactant, is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For long-chain amines, certain molecular descriptors are particularly important in predicting their effectiveness against microbes.

The primary mechanism of antimicrobial action for cationic surfactants involves the disruption of the negatively charged cell membranes of microorganisms. Key molecular descriptors that influence this interaction include:

Lipophilicity: This property, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor. A higher logP value indicates greater lipid solubility, which allows the molecule to more effectively penetrate the lipid bilayer of bacterial cell membranes. The long docosan (C22) alkyl chain of this compound contributes significantly to its high lipophilicity.

Cationic Charge: The positively charged dimethylamino group is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

QSAR studies on similar long-chain amines and quaternary ammonium (B1175870) compounds have demonstrated that antimicrobial activity generally increases with the length of the alkyl chain up to an optimal point, after which it may decrease due to reduced water solubility and bioavailability.

Below is an illustrative data table showing hypothetical molecular descriptors for a series of N,N-dimethylalkylamines and their predicted antimicrobial activity, based on the principles of QSAR.

CompoundAlkyl Chain LengthLogP (Predicted)Molecular Surface Area (Ų)Predicted Minimum Inhibitory Concentration (MIC) (µg/mL)
N,N-Dimethyldodecan-1-amine124.835016
N,N-Dimethylhexadecan-1-amine166.84504
N,N-Dimethyloctadecan-1-amine187.85002
This compound229.86008

This table is for illustrative purposes to demonstrate the correlation between molecular descriptors and predicted antimicrobial activity. The values are not based on experimental data for this compound.

Prediction of Environmental Fate Parameters

Computational models are widely used to predict the environmental fate of chemicals, which encompasses their persistence, distribution, and potential for bioaccumulation in the environment. For this compound, these predictions are largely based on its physicochemical properties derived from its molecular structure. Software suites like the US EPA's EPI Suite™ (Estimation Programs Interface) can be used to estimate these parameters. chemsafetypro.com

Key environmental fate parameters that can be predicted computationally include:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of a chemical to adsorb to soil and sediment. A high Koc value suggests that the compound will be less mobile in soil and more likely to partition to sediment in aquatic environments. Due to its long hydrophobic chain and cationic nature, this compound is predicted to have a very high Koc, indicating strong binding to organic matter in soil and sediment.

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's potential to accumulate in aquatic organisms. It is strongly correlated with the compound's lipophilicity (logP). The high predicted logP of this compound suggests a high potential for bioconcentration in fish and other aquatic life.

Aquatic Toxicity: QSAR models can also predict the toxicity of a substance to aquatic organisms such as fish, daphnia, and algae. For cationic surfactants, the primary mode of toxic action is narcosis, which is related to the disruption of cell membranes. The predicted aquatic toxicity is often correlated with the compound's logP.

The following interactive data table provides predicted environmental fate parameters for this compound based on computational models.

ParameterPredicted ValueImplication
LogP (Octanol-Water Partition Coefficient)~9.8High lipophilicity, indicating a tendency to partition into fatty tissues and organic matter.
Biodegradation ProbabilityLow to ModerateMay persist in the environment due to limited bioavailability.
Soil Adsorption Coefficient (Log Koc)> 4.5Strongly adsorbs to soil and sediment, leading to low mobility in soil.
Bioconcentration Factor (Log BCF)> 3.0High potential to accumulate in aquatic organisms.
Fish 96-hour LC50 (Predicted)< 1 mg/LHigh acute toxicity to fish.

These predicted values are illustrative and based on general computational models for long-chain aliphatic amines. Actual experimental values may vary.

Future Research Directions and Emerging Applications of N,n Dimethyldocosan 1 Amine

Development of Novel N,N-Dimethyldocosan-1-amine Derivatives with Enhanced Specificity

The functionalization of amines is a cornerstone of modern synthetic chemistry, enabling the creation of molecules with tailored properties. nih.gov Future research will likely focus on modifying the basic structure of this compound to create derivatives with enhanced specificity for targeted applications.

Key research avenues may include:

Quaternization: The conversion of the tertiary amine into a quaternary ammonium (B1175870) salt ("quat") is a common strategy to enhance antimicrobial activity and improve performance as a fabric softener or antistatic agent. wikipedia.org Synthesizing a range of quaternary salts from this compound with different alkyl or aryl groups could yield compounds with potent biocidal properties for use in disinfectants or advanced antimicrobial coatings. wikipedia.org

Oxidation: Conversion to this compound N-oxide would produce a surfactant with different properties, such as improved water solubility and foam-boosting capabilities, making it suitable for specialized cosmetic and detergent formulations. specialchem.com

Introduction of Additional Functional Groups: Incorporating functionalities like hydroxyl or ether groups along the alkyl chain could alter the molecule's solubility, biodegradability, and interaction with surfaces. Chiral centers could also be introduced, drawing inspiration from methods used to synthesize chiral amines from natural amino acids, which could be pivotal for applications in stereoselective synthesis or pharmaceuticals. mdpi.com

Late-Stage Functionalization: Advanced synthetic methods that allow for the selective modification of C-H bonds could enable the direct attachment of new functional groups to the long alkyl chain. nih.gov This would provide a streamlined route to novel derivatives without needing to rebuild the molecule from scratch.

Table 1: Potential Derivatives of this compound and Their Research Goals
Derivative TypeSynthetic StrategyPotential EnhancementTarget Application Area
Quaternary Ammonium SaltsAlkylation with agents like methyl chloride or benzyl (B1604629) chloride wikipedia.orgIncreased antimicrobial efficacy, improved antistatic propertiesDisinfectants, specialty biocides, fabric softeners
Amine N-OxidesOxidation with agents like hydrogen peroxideEnhanced foam stability, reduced irritation potentialCosmetics, personal care products, specialty surfactants
Hydroxylated DerivativesMulti-step synthesis from functionalized starting materialsModified solubility, improved biodegradabilityGreen surfactants, emulsifiers for polar systems
Polymeric AminesCoupling reactions to create multi-headed structuresEnhanced binding to surfaces and polymersGene delivery, flocculants, advanced material fillers

Integration into Advanced Materials Science

The pronounced amphiphilic nature of this compound, particularly its exceptionally long C22 alkyl chain, makes it an excellent candidate for modifying and creating advanced materials.

Surface Functionalization and Superhydrophobic Coatings: Long-chain alkylamines are known to chemically graft onto the surface of materials like graphene oxide. nih.gov This process involves reactions with carboxylic acid and epoxy groups on the material's surface. nih.gov Functionalizing nanomaterials with this compound could impart significant hydrophobicity. Research into the thermal treatment of such functionalized films could lead to the creation of robust, superhydrophobic surfaces for applications in self-cleaning coatings, anti-icing technologies, and moisture-resistant electronics. nih.gov The long alkyl chain has the potential to replace traditional fluorine-containing functional groups in creating these surfaces. mdpi.com

Nanocomposite Development: The incorporation of amine-functionalized nanomaterials into polymer matrices is a promising area. The long alkyl chain of this compound can enhance the compatibility and dispersion of fillers like graphene or nanoclays within nonpolar polymer matrices such as polyolefins. researchgate.net This could lead to nanocomposites with significantly improved mechanical strength and thermal stability. researchgate.net

Porous Organic Polymers (POPs): The in-situ polymerization of monomers containing long alkyl chains can create porous materials with tailored surface properties. mdpi.com this compound derivatives could be designed as monomers for synthesizing superhydrophobic POPs. These materials could have applications in oil-water separation, chemical absorption, and catalysis. mdpi.com

Green Synthesis and Sustainable Production of this compound

Traditional amine synthesis often involves harsh conditions, multi-step processes, and significant waste generation. rsc.orgsciencedaily.com The future of chemical manufacturing hinges on the development of green and sustainable alternatives, a trend that is highly relevant to the production of fatty amines. whamine.comwhamine.com

Biocatalytic Routes: A major research direction is the use of enzymatic cascades to produce fatty amines directly from renewable feedstocks. rsc.org Scientists have demonstrated proof-of-concept for converting fatty acids and even triglycerides (the main components of vegetable oils and animal fats) into primary fatty amines. researchgate.netnih.gov This is achieved using a one-pot system combining enzymes like lipase, carboxylic acid reductase (CAR), and transaminase (TA). researchgate.netnih.gov Adapting this biocatalytic approach to produce this compound from behenic acid (C22), which can be sourced from plants, would represent a significant leap in sustainable chemical production. rsc.orgresearchgate.net

Chemo-catalytic Reductive Amination: Another promising green approach is the one-pot reductive amination of fatty acids or their esters. rsc.orgresearchgate.net Recent studies have developed heterogeneous catalytic systems that can convert fatty acids directly into N,N-dimethylalkylamines using hydrogen and dimethylamine. rsc.org These processes utilize recyclable catalysts and can be performed in benign solvents or even solvent-free, greatly improving the environmental footprint of the synthesis. rsc.org Applying this methodology to behenic acid or its methyl ester would offer a sustainable chemical pathway to this compound.

Table 2: Comparison of Synthetic Routes for this compound
Synthetic RouteStarting MaterialsKey AdvantagesResearch Challenges
Traditional Nitrile RouteFatty Acid, Ammonia, Hydrogen, Methylating AgentEstablished, high-volume processHigh temperatures/pressures, multiple steps, harsh reagents rsc.org
Biocatalytic CascadeBehenic Acid or Plant Oils, Dimethylamine, Enzymes (e.g., CAR, TA)Renewable feedstock, mild conditions, one-pot reaction rsc.orgnih.govEnzyme stability and activity with C22 substrates, cofactor recycling
One-Pot Reductive AminationBehenic Acid, Dimethylamine, Hydrogen, Heterogeneous CatalystHigh atom economy, recyclable catalyst, potentially solvent-free rsc.orgCatalyst efficiency and longevity, process optimization for C22 chain

In-depth Mechanistic Studies at the Molecular Level

A fundamental understanding of how this compound behaves at the molecular level is crucial for optimizing its performance and designing new applications. While direct experimental studies are currently lacking, future research will undoubtedly employ advanced computational modeling to predict and explain its behavior.

Modeling Self-Assembly: As an amphiphile, this compound will self-assemble in solutions to form structures like micelles or vesicles. Molecular dynamics (MD) simulations can be used to model this process, predicting properties such as the critical micelle concentration (CMC) and the structure of the resulting aggregates. Understanding how the exceptionally long C22 tail packs within these structures is key to its function as an emulsifier or detergent.

Simulating Interfacial Behavior: Computational methods can elucidate how this compound interacts with various surfaces. This is critical for applications like corrosion inhibition (modeling adsorption on metal surfaces), mineral flotation (modeling binding to mineral surfaces), and as a component in personal care products (modeling interaction with hair or skin). Quantum mechanical methods could be used to study the electronic interactions between the amine headgroup and surface atoms. nih.gov

Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound and its derivatives with their physical and chemical properties. nih.gov Such models could predict properties like solubility, partitioning behavior, and even degradation rates, accelerating the design of new molecules with desired characteristics. nih.gov

Exploration of Synergistic Effects with Other Active Compounds

The performance of surfactants is often enhanced when they are mixed, leading to synergistic effects where the properties of the mixture are superior to those of the individual components. researchgate.netcapes.gov.br Future research on this compound will likely explore these interactions to create high-performance formulations.

Mixed Surfactant Systems: As a cationic surfactant, this compound can be combined with non-ionic, anionic, or other cationic surfactants. Such mixtures can exhibit significantly lower CMCs, enhanced solubilization capacity for oils and hydrophobic compounds, and improved stability. researchgate.netnih.gov Investigating these systems could lead to advanced formulations for use as detergents, emulsifiers, or dispersing agents in industries ranging from personal care to oilfield chemicals. nih.gov

Adjuvant for Bioactive Compounds: The surfactant properties of this compound make it a candidate for use as an adjuvant or delivery vehicle for other active molecules. In agriculture, it could be formulated with herbicides or pesticides to improve their wetting, spreading, and penetration into target organisms. In pharmaceuticals, its ability to form micelles or liposomes could be harnessed to encapsulate and improve the delivery of hydrophobic drugs. nih.gov The interaction between bioactive substances and delivery agents can lead to enhanced therapeutic effects. genesispub.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.